2'-Ethynylcytidine

Vue d'ensemble

Description

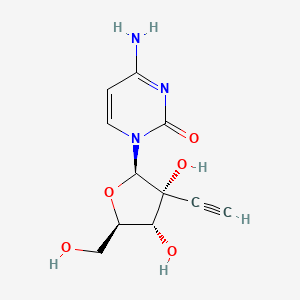

2’-Ethynylcytidine is a nucleoside analog known for its potent inhibitory effects on RNA synthesis. It is a modified cytidine molecule where an ethynyl group is attached to the 2’ position of the ribose sugar.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method includes the use of ethynylation reactions where cytidine is treated with ethynylating agents under specific conditions to achieve the desired modification .

Industrial Production Methods: Industrial production of 2’-Ethynylcytidine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through chromatography and crystallization to obtain the final product suitable for pharmaceutical applications .

Analyse Des Réactions Chimiques

Types of Reactions: 2’-Ethynylcytidine undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the ethynyl group to other functional groups.

Substitution: The compound can participate in substitution reactions where the ethynyl group is replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon or hydrogen gas.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes .

Applications De Recherche Scientifique

2’-Ethynylcytidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of other nucleoside analogs.

Biology: Employed in studies involving RNA synthesis and function.

Medicine: Investigated for its antitumor properties and potential use in cancer therapy.

Industry: Utilized in the development of pharmaceuticals and diagnostic tools

Mécanisme D'action

2’-Ethynylcytidine exerts its effects by inhibiting RNA polymerases I, II, and III, which are essential for RNA synthesis. This inhibition disrupts the production of RNA, leading to the suppression of tumor cell growth. The compound is phosphorylated within the cell to its active triphosphate form, which competes with natural nucleotides for incorporation into RNA, thereby halting RNA synthesis .

Comparaison Avec Des Composés Similaires

- 2’-Deoxy-5-ethynylcytidine

- 2’-Deoxy-7-deaza-7-ethynyladenosine

- 2’-Deoxy-7-deaza-7-ethynylguanosine

Comparison: 2’-Ethynylcytidine is unique due to its specific inhibition of RNA polymerases and its potent antitumor activity. While similar compounds like 2’-Deoxy-5-ethynylcytidine also inhibit RNA synthesis, 2’-Ethynylcytidine has shown superior efficacy in preclinical models .

Activité Biologique

2'-Ethynylcytidine (ECyd), also known as TAS-106, is a nucleoside analog that has garnered attention for its potential as an anti-cancer agent. It acts primarily as an inhibitor of RNA polymerases I, II, and III, which are essential for the transcription of DNA into RNA. This article reviews the biological activity of ECyd, focusing on its mechanisms of action, efficacy in various cancer models, and clinical implications.

ECyd exerts its biological effects through several key mechanisms:

- Inhibition of RNA Polymerases : ECyd selectively inhibits RNA polymerases I, II, and III, leading to a decrease in RNA synthesis. This inhibition is particularly effective in cancer cells that rely heavily on these polymerases for rapid proliferation .

- Impact on Drug Resistance : Recent studies have shown that ECyd can sensitize cancer cells to cisplatin (CDDP), a common chemotherapeutic agent. It achieves this by inhibiting the function of the vault complex, which is involved in drug resistance mechanisms. Specifically, ECyd reduces the expression of major vault protein (MVP), restoring sensitivity to CDDP in resistant cell lines .

- Cell Cycle Arrest and Apoptosis : ECyd has been observed to induce cell cycle arrest and apoptosis in various cancer cell lines. The compound triggers cellular stress responses that lead to programmed cell death, enhancing its anti-tumor efficacy .

Efficacy in Cancer Models

ECyd has been evaluated in numerous preclinical studies across various cancer types:

In Vitro Studies

- Cytotoxicity Assays : In studies involving L1210 leukemia cells, ECyd demonstrated significant cytotoxic effects at concentrations as low as 200 nM. The combination of ECyd with other chemotherapeutics such as 5-fluoro-2'-deoxyuridine (5-FdU) showed enhanced cytotoxicity compared to either agent alone, suggesting a synergistic effect .

- Mechanistic Insights : Analysis revealed that ECyd's incorporation into RNA leads to the disruption of RNA processing and function, which is critical for cancer cell survival .

In Vivo Studies

- Xenograft Models : In mouse models bearing xenografts of human tumors, administration of ECyd resulted in significant tumor growth inhibition. For instance, a study demonstrated that continuous infusion of ECyd combined with CDDP markedly reduced tumor volume compared to controls .

- Clinical Trials : Phase I clinical trials have been initiated to assess the safety and efficacy of ECyd combined with platinum-based therapies in patients with advanced solid tumors. Preliminary results indicate manageable toxicity profiles and promising anti-tumor activity .

Case Studies

Several case studies illustrate the potential of ECyd in clinical settings:

- Case Study: Overcoming CDDP Resistance

- Case Study: Phase I Trial Results

Data Summary

Propriétés

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5/c1-2-11(18)8(16)6(5-15)19-9(11)14-4-3-7(12)13-10(14)17/h1,3-4,6,8-9,15-16,18H,5H2,(H2,12,13,17)/t6-,8-,9-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPQMWCSENOFHW-PNHWDRBUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.